

An In-depth Technical Guide to 4-Allyloxy-2-hydroxybenzophenone

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Compound of Interest

Compound Name: 4-Allyloxy-2-hydroxybenzophenone

Cat. No.: B160165

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **4-Allyloxy-2-hydroxybenzophenone**, a compound of interest for researchers, scientists, and professionals in drug development and material science.

Core Physicochemical Properties

4-Allyloxy-2-hydroxybenzophenone, also known as 2-Hydroxy-4-allyloxybenzophenone, is a benzophenone derivative characterized by the presence of both a hydroxyl and an allyloxy functional group. These features contribute to its distinct chemical and physical properties.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₄ O ₃	[1]
Molecular Weight	254.28 g/mol	[1]
Appearance	Light orange to yellow-green crystalline powder	[2]
Melting Point	67-70 °C	
Boiling Point	178 °C at 1 mmHg	[3]
Solubility	Soluble in toluene	[3]
CAS Number	2549-87-3	
IUPAC Name	(2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone	[1]

Synthesis and Characterization

The primary synthetic route to **4-Allyloxy-2-hydroxybenzophenone** is through a Williamson ether synthesis. This involves the alkylation of 2,4-dihydroxybenzophenone with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base.

General Experimental Protocol: Synthesis

- **Dissolution:** 2,4-Dihydroxybenzophenone is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).
- **Deprotonation:** A base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the more acidic 4-hydroxyl group.
- **Alkylation:** Allyl bromide or allyl chloride is added to the reaction mixture, which is then heated to facilitate the nucleophilic substitution reaction.
- **Work-up:** After the reaction is complete, the mixture is cooled, and the solid byproducts are removed by filtration. The solvent is then removed under reduced pressure.

- Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product.

Characterization

The structural confirmation and purity assessment of synthesized **4-Allyloxy-2-hydroxybenzophenone** are typically performed using a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons of the allyloxy group.
 - ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the allyl group. While specific peak assignments are not readily available in the public domain, spectra are available from commercial suppliers[1].
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and ether (C-O-C stretch) functional groups. An ATR-IR spectrum is available from commercial sources[1].
- Ultraviolet-Visible (UV-Vis) Spectroscopy: As a benzophenone derivative, this compound is expected to show strong absorbance in the UV region, which is fundamental to its application as a UV absorber.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. GC-MS data is available, with major peaks observed at m/z 105 and 254[1].
- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to determine the purity of the compound, with commercial standards often exceeding 98% purity[4].

Biological and Chemical Applications

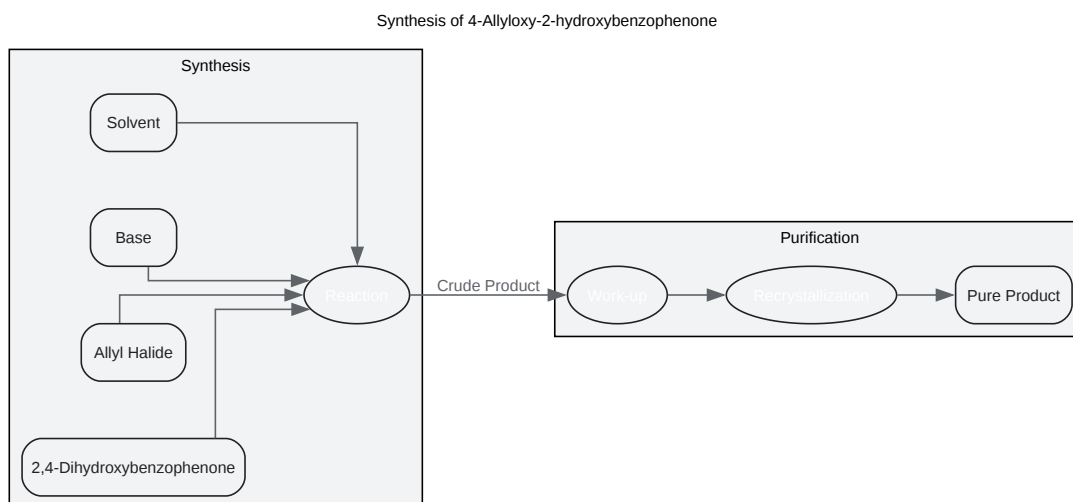
The primary application of **4-Allyloxy-2-hydroxybenzophenone** is as a UV absorber in polymers and coatings. The benzophenone core structure is highly effective at absorbing UV radiation and dissipating the energy as heat, thereby protecting materials from photodegradation.

While detailed biological studies on this specific compound are limited, related benzophenone derivatives have shown potential as antioxidant and antimicrobial agents[5]. The phenolic hydroxyl group can act as a radical scavenger, which is a key mechanism for antioxidant activity. The overall structure may contribute to its ability to interfere with microbial processes. Further research is needed to fully elucidate these potential biological activities and any associated signaling pathways.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-Allyloxy-2-hydroxybenzophenone**.

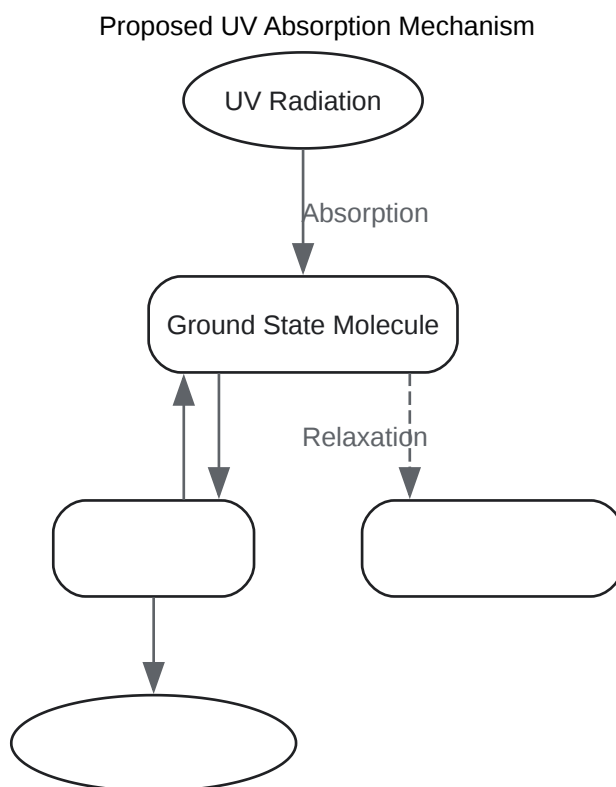


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Caption: General workflow for the synthesis of **4-Allyloxy-2-hydroxybenzophenone**.

Proposed Mechanism of UV Absorption

This diagram illustrates the logical relationship of how **4-Allyloxy-2-hydroxybenzophenone** is proposed to function as a UV absorber.



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Caption: Logical flow of UV absorption and material protection.

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